1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole and a sulfonyl group
Preparation Methods
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine typically involves multiple steps. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar compounds to 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine include other piperazine derivatives and thiazole-containing compounds. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and functionality compared to its analogs.
Properties
Molecular Formula |
C21H22FN3O3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H22FN3O3S2/c1-15-3-5-16(6-4-15)18-14-29-21(23-18)24-9-11-25(12-10-24)30(26,27)20-13-17(22)7-8-19(20)28-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
QJWITBMLURSPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
Origin of Product |
United States |
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